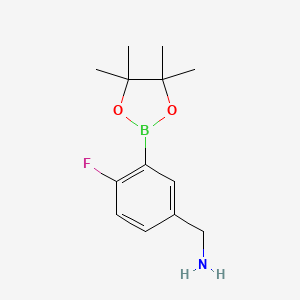

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester

Description

5-Aminomethyl-4-fluorophenylboronic acid, pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. The pinacol ester group (a cyclic diol ester) enhances stability against hydrolysis, particularly in aqueous environments, while retaining reactivity in cross-coupling reactions . This compound features a fluorine substituent at the 4-position and an aminomethyl group at the 5-position of the phenyl ring. Such derivatives are widely utilized in pharmaceutical research, particularly as intermediates in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds .

Properties

IUPAC Name |

[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWBJTGBUPLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in drug development, particularly for conditions such as cancer and neurodegenerative diseases.

- Molecular Formula : C11H14BNO2

- Molecular Weight : 205.04 g/mol

- IUPAC Name : 5-Aminomethyl-4-(2-fluorophenyl)boronic acid pinacol ester

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The mechanism involves:

- Inhibition of Proteasomes : Similar compounds have been shown to inhibit proteasomal activity, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study examined the effects of similar boronic acid derivatives on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in markers of apoptosis, suggesting potential neuroprotective properties.

- Anticancer Activity : In vitro studies demonstrated that 5-Aminomethyl-4-2luorophenylboronic acid pinacol ester inhibited the growth of various cancer cell lines. It was particularly effective against breast cancer cells, where it induced cell cycle arrest and apoptosis.

- Analgesic Properties : Research involving rodent models indicated that the compound exhibited analgesic effects by modulating pain pathways, potentially through its interaction with sigma receptors.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Boronic acids and their derivatives have been extensively studied for their potential as anticancer agents. The unique ability of boron to form reversible covalent bonds with biomolecules makes boronic acid derivatives valuable in the development of proteasome inhibitors. For instance, compounds similar to 5-aminomethyl-4-2fluorophenylboronic acid have shown promise in targeting cancer cells by inhibiting proteasomal degradation pathways, thus leading to apoptosis in tumor cells .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, particularly serine proteases and cysteine proteases. Research indicates that boron-containing compounds can selectively inhibit these enzymes, which are often overexpressed in various cancers. This selectivity is crucial for developing targeted therapies with reduced side effects .

Organic Synthesis

Cross-Coupling Reactions

5-Aminomethyl-4-2fluorophenylboronic acid, pinacol ester is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone technique in organic synthesis. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The fluorine atom enhances the electrophilic character of the aromatic ring, improving reaction efficiency .

Building Block for Drug Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its functional groups allow for further modifications, enabling the creation of diverse chemical entities that can be optimized for better biological activity and pharmacokinetic properties .

Materials Science

Nanotechnology Applications

In materials science, boronic acids are being explored for their application in creating nanostructured materials. The ability of boron to form stable complexes with other elements enables the development of novel nanomaterials with unique electronic and optical properties. These materials find applications in sensors, drug delivery systems, and energy storage devices .

Photovoltaics and Electronics

The compound's properties make it suitable for use in organic photovoltaics and electronic devices. Boron-containing compounds can improve charge transport properties and stability in organic semiconductors, which are essential for efficient energy conversion processes .

Environmental Applications

Water Treatment Technologies

Research indicates that boronic acids can be utilized in water treatment processes due to their ability to bind with contaminants such as phenols and heavy metals. This property allows for the development of effective filtration systems that can remove harmful substances from water sources .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key properties of 5-aminomethyl-4-fluorophenylboronic acid, pinacol ester with analogous pinacol esters:

Key Observations:

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows higher solubility in chloroform and ketones than phenylboronic acid itself . The aminomethyl group in 5-aminomethyl-4-fluorophenylboronic acid may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives like methylthio-substituted analogs .

- Stability: Hindered cyclic esters (e.g., pinacol) resist hydrolysis better than acyclic esters, making them suitable for prolonged storage and aqueous reaction conditions .

- Reactivity: Electron-withdrawing groups (e.g., fluorine, cyano) increase electrophilicity of the boron center, accelerating cross-coupling reactions. Conversely, bulky substituents (e.g., isobutoxy) may sterically hinder reactivity .

Industrial and Pharmacological Relevance

- Efficient Synthesis: Palladium-catalyzed borylation (e.g., as described for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) suggests scalable routes for similar compounds. Low catalyst loading and optimized solvent systems (e.g., THF/water) improve cost-effectiveness .

- Biological Activity: Pinacol esters of boronic acids often retain bioactivity comparable to parent acids. For instance, a pinacol ester derivative of a carbamoylpyridine inhibitor showed similar enzymatic inhibition to its boronic acid counterpart .

Preparation Methods

Two-Step Metalation and Borylation Process (Adapted from 4-Aminophenylboronic Acid Pinacol Ester Synthesis)

A practical and scalable two-step method, demonstrated for related 4-aminophenylboronic acid pinacol ester, can be adapted for the fluorophenyl analogue with modifications:

Step 1: Protection and Metalation

- Starting from 4-bromo-2-fluoroaniline, protection of the amino group is achieved by formation of an imine or Schiff base using benzophenone and boron trifluoride etherate as catalyst in toluene under reflux.

- The protected aryl bromide undergoes halogen-magnesium exchange using a mixed lithium trialkylmagnesiate reagent (e.g., i-Bu(n-Bu)2MgLi) at low temperature (−20 °C).

Step 2: Borylation and Esterification

- The arylmagnesium species is reacted with trimethyl borate to form the boronic acid intermediate.

- Subsequent esterification with pinacol in ethyl acetate forms the pinacol ester.

- Acidic deprotection (e.g., with 10% HCl) removes the protecting group, revealing the amino functionality.

- Purification by recrystallization yields the target 5-aminomethyl-4-2fluorophenylboronic acid pinacol ester.

Reaction conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection | Benzophenone, BF3·Et2O, toluene, reflux 12 h | ~86 | Forms imine-protected intermediate |

| Metalation | i-Bu(n-Bu)2MgLi, THF, −20 °C, 1 h | - | Halogen-magnesium exchange |

| Borylation | Trimethyl borate, THF, −20 °C to RT, 1.5 h | - | Formation of boronic acid intermediate |

| Esterification & Deprotection | Pinacol, EtOAc, 10% HCl, RT, 2 h | 70 | Final product after recrystallization |

This method is notable for its mild conditions, scalability to kilogram quantities, and avoidance of heavy metal catalysts, making it environmentally and economically favorable.

Grignard Reagent and Pinacolborane Method

An alternative mild and general method involves:

- Generation of Grignard reagents from aryl halides.

- Direct reaction with pinacolborane (HBpin) in tetrahydrofuran (THF) at ambient temperature.

- The process proceeds via formation of a trialkoxy alkyl borohydride intermediate, which eliminates hydridomagnesium bromide to yield the pinacolboronate ester.

This method is efficient for various aryl and heteroaryl halides, including fluorinated derivatives, and can be conducted under Barbier conditions to minimize side reactions such as Wurtz coupling.

| Parameter | Details |

|---|---|

| Reactants | Aryl halide, magnesium metal, pinacolborane (HBpin) |

| Solvent | THF |

| Temperature | Ambient |

| Reaction time | Typically short (hours) |

| Advantages | Mild, general, avoids heavy metals, scalable |

This approach provides a straightforward route to pinacol boronate esters without requiring pre-formed organometallic reagents, thus enhancing operational simplicity.

Lithiation and Boronate Ester Formation via Mixed Magnesium-Lithium Reagents

A patented method for related aminopyrimidine boronic acid pinacol esters involves:

- Preparation of a mixed lithium-magnesium reagent by adding n-butyllithium to n-butylmagnesium bromide at −20 to −10 °C.

- Addition of the halogenated precursor dissolved in THF to this reagent.

- Subsequent reaction with methoxy or isopropoxy pinacol borate esters.

- Workup by ammonium chloride quench and extraction.

- Final amination step in ammonia/methanol solution under sealed conditions at 80–100 °C for several hours to introduce the amino group.

Although this method is described for pyrimidine derivatives, the principles can be adapted for fluorophenyl analogues to achieve high yields (~66%) and purity.

Comparative Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The two-step metalation and borylation process has been validated on kilogram scale with consistent high quality and yield, demonstrating its suitability for industrial application.

- The Grignard-HBpin method offers a versatile and mild alternative, particularly useful when sensitive functional groups are present.

- Protection of the amino group during metalation is crucial to prevent side reactions and ensure high selectivity.

- Acidic deprotection conditions must be carefully controlled to avoid hydrolysis or decomposition of the boronate ester.

- The choice of boron reagent (trimethyl borate vs. pinacolborane) and reaction temperature significantly influence yield and purity.

- Environmental and cost considerations favor methods avoiding heavy metal catalysts and harsh reagents.

Q & A

Q. What synthetic methodologies are effective for preparing 5-aminomethyl-4-fluorophenylboronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation, where visible light initiates radical chain propagation without requiring metal catalysts. This method involves activating carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with bis(catecholato)diboron in amide solvents. Reaction progress should be monitored via UV-Vis spectroscopy for boron intermediate formation .

Q. How does pH influence the stability and reactivity of this boronic ester with oxidizing agents like H₂O₂?

Stability studies in Tris-HCl buffer (pH 6.91–10.95) reveal pH-dependent reactivity. At neutral pH (7.27), the boronic ester reacts with H₂O₂, showing a decrease in UV absorption at 290 nm and a new peak at 405 nm, indicative of oxidation. Higher pH accelerates decomposition, requiring time-resolved UV-Vis monitoring at 10–180 minute intervals to quantify kinetics .

Q. What purification strategies are recommended for isolating this boronic ester from reaction mixtures?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is standard. For polymeric derivatives (e.g., boronic acid-containing block copolymers), reversible addition-fragmentation chain transfer (RAFT) polymerization followed by dialysis in aqueous/organic phases ensures purity. Confirm purity via HPLC or ¹H NMR .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in solution?

UV-Vis spectroscopy (λmax ~290 nm) and ¹¹B NMR are primary tools. For dynamic covalent chemistry applications, monitor boronic ester speciation via <sup>11</sup>B NMR to distinguish borinic/boronic intermediates .

Advanced Research Questions

Q. How can chemoselectivity be controlled during cross-coupling reactions involving this boronic ester?

Manipulate solution equilibria by adjusting solvent polarity and catalyst loading. For example, palladium-catalyzed cross-coupling requires strict control of diboron reagent stoichiometry to prevent undesired homologation. Use chelating ligands (e.g., SPhos) to enhance selectivity toward aryl halide partners .

Q. What mechanistic insights explain radical-mediated borylation pathways for this compound?

Radical chain propagation is initiated by visible light, generating boryl radicals that react with N-hydroxyphthalimide esters. Electron paramagnetic resonance (EPR) trapping experiments with TEMPO confirm radical intermediates. Kinetic studies show a linear relationship between light intensity and reaction rate .

Q. How can low E/Z stereoselectivity in allylboration reactions be overcome?

Low selectivity arises from direct allylboronic ester reactions. Transform the pinacol ester into a borinic ester via nBuLi/TFAA treatment, which increases steric hindrance and achieves >90% E-selectivity. Validate intermediates via <sup>11</sup>B NMR .

Q. What strategies protect amine groups during boronic ester functionalization?

Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups. For example, Boc-protected analogs (e.g., 4-(Boc-amino)phenylboronic esters) prevent undesired amine oxidation or side reactions. Deprotect with TFA/water (95:5) post-functionalization .

Q. How does dynamic covalent chemistry apply to iterative C–C bond formation with this boronic ester?

Iterative coupling involves sequential cross-coupling and homologation. After initial Suzuki-Miyaura coupling, regenerate the boronic ester via borylation of the newly formed C–B bond. This requires Pd catalysts and bis(pinacolato)diboron to extend carbon chains .

Q. How should researchers resolve contradictions in reported reactivity data across studies?

Discrepancies often arise from varying solvent systems or catalyst loads. Replicate experiments under standardized conditions (e.g., 20 mM Tris-HCl, 25°C) and use control studies with 4-nitrophenylboronic acid pinacol ester as a benchmark. Cross-validate via independent methods (e.g., NMR, LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.